molecular formula C19H15ClN2O2S B2708266 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one CAS No. 899724-92-6

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2708266
CAS No.: 899724-92-6
M. Wt: 370.85
InChI Key: PAHJCFZNALPYFO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a chlorophenyl group, a tolyl group, and a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Attachment of the tolyl group: This can be done through nucleophilic substitution reactions or coupling reactions using tolyl derivatives.

    Thioether formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Alcohols and amines: Formed through reduction reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the thioether linkage.

    1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)amino)pyrazin-2(1H)-one: Contains an amino group instead of a thioether.

    1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)oxy)pyrazin-2(1H)-one: Contains an ether linkage instead of a thioether.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-13-2-4-14(5-3-13)17(23)12-25-18-19(24)22(11-10-21-18)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHJCFZNALPYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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